molecular formula C24H20N2O4S2 B1680440 D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]- CAS No. 203640-27-1

D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]-

Cat. No. B1680440
M. Wt: 464.6 g/mol
InChI Key: YWCLDDLVLSQGSZ-JOCHJYFZSA-N
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Description

“D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]-” is a compound with the molecular formula C24H20N2O4S2 . It is also known by its synonyms S 3304 and S-3304 . This compound has been used in trials studying the treatment of lung cancer, solid tumors, non-small cell lung cancer, and other conditions . It is an orally-agent agent with potential antineoplastic activity .


Molecular Structure Analysis

The molecular weight of this compound is 464.6 g/mol . The IUPAC name is (2 R )-3- (1 H -indol-3-yl)-2- [ [5- [2- (4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C24H20N2O4S2) and molecular weight (464.6 g/mol) . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Tryptophan Derivatives in Biochemical Research

Tryptophan derivatives play a significant role in biochemical studies, particularly in understanding protein structure and function. For example, the oxidation of tryptophan to oxindolylalanine in peptides, as studied by Savige and Fontana (1980), demonstrates the utility of tryptophan modifications for probing peptide and protein biochemistry (Savige & Fontana, 1980).

Tryptophan and Gastric Function

Research on D- and L-tryptophan's effects on gastric emptying and hunger in humans highlights the physiological roles of tryptophan derivatives. Carney et al. (1994) found that these isomers affect gastric motility and appetite, underscoring the importance of tryptophan in digestive health and its potential in designing therapies for gastrointestinal disorders (Carney et al., 1994).

Nutritional and Health Benefits

Tryptophan's conversion into bioactive metabolites such as serotonin, melatonin, and niacin is crucial for human health. Friedman (2018) provides an integrated overview of tryptophan's nutritional significance, its analytical methods, and its role in preventing and mitigating various diseases, highlighting its potential in nutrition and therapeutic applications (Friedman, 2018).

Therapeutic Potential

The pharmacological targeting of tryptophan metabolism presents a promising avenue for developing novel treatments for a range of disorders. Modoux et al. (2020) review the enzymes involved in tryptophan metabolism as potential therapeutic targets, pointing to the complexity and therapeutic potential of manipulating tryptophan pathways (Modoux et al., 2020).

Analytical Methods

The development of analytical methods for assessing tryptophan and its derivatives is crucial for both research and clinical diagnostics. Studies like that of Suelter (1976), which describes a direct spectrophotometric assay for tryptophanase, contribute to our understanding and ability to quantify tryptophan metabolism, facilitating research and clinical analysis (Suelter, 1976).

properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCLDDLVLSQGSZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174292
Record name S-3304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Tryptophan, N-((5-(2-(4-methylphenyl)ethynyl)-2-thienyl)sulfonyl)-

CAS RN

203640-27-1
Record name S-3304
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-3304
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12149
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-3304
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-3304
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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